![molecular formula C12H9ClN2O3 B1472297 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid CAS No. 1518933-14-6](/img/structure/B1472297.png)
3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyridazines, such as 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid, involves various methods. One method involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis
The molecular formula of 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid is C12H9ClN2O3. The molecular weight is 264.66 g/mol. The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid undergoes regioselective metallation using various lithium alkylamides, temperatures, and solvents (THF and ether) . It was lithiated using lithium 2,2,6,6-tetramethylpiperidide during the synthesis of minaprine .Scientific Research Applications
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various substitutions, making it a valuable building block for creating a wide range of complex molecules. It’s particularly useful in synthesizing compounds with potential pharmacological activities .
Pharmacology
Due to its structural similarity to biologically active molecules, this compound is used in the development of new drugs. It has been explored for its potential in creating medications with antidepressant, anti-hypertensive, and anticancer properties .
Agrochemistry
In the field of agrochemistry, derivatives of this compound are used to develop new herbicides and pesticides. Its efficacy in controlling pests and weeds makes it a candidate for creating safer and more effective agrochemicals .
Material Science
The compound’s unique chemical properties are being researched for applications in material science, particularly in the development of novel polymers and coatings that could offer improved durability and resistance .
Analytical Chemistry
As an analytical reagent, this compound can be used in chemical assays and tests. Its reactivity with various analytes can be harnessed to detect or quantify other substances in a mixture .
Bioorganic Chemistry
In bioorganic chemistry, this compound is studied for its interactions with biological macromolecules. It can be used to probe the structure and function of proteins and nucleic acids .
Medicinal Chemistry
It’s a ‘privileged structure’ in medicinal chemistry, often used as a core scaffold for drug discovery programs. The pyridazine ring is a key feature in some commercially available drugs, highlighting its importance in this field .
Chemical Education
Lastly, this compound is used in educational settings to teach advanced concepts in organic chemistry and drug design. Its complexity and versatility make it an excellent case study for students learning about heterocyclic chemistry .
properties
IUPAC Name |
3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-18-8-4-2-3-7(5-8)10-6-9(12(16)17)11(13)15-14-10/h2-6H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJIWRWENVJUSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C(=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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